1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

Scaffold-hopping programs often stall when sourcing a tetrahydroquinoline core with the precise electronic profile needed for bromodomain or P2X7 target engagement. Generic N-aryl analogs introduce uncontrolled steric and lipophilicity variables that undermine SAR consistency and PK optimization. • Enables rational core-hopping from tetrahydroisoquinoline (cf. CAS 629658-00-0) to tetrahydroquinoline geometry, preserving the 6-chloro-pyrazinyl pharmacophore essential for binding affinity and metabolic stability. • The chloro substituent provides a synthetic handle for downstream cross-coupling diversification, while the saturated ring nitrogen permits orthogonal elaboration. • Supplied at 95% purity with cold-chain storage, ensuring batch-to-batch reproducibility for library synthesis and lead optimization campaigns.

Molecular Formula C13H12ClN3
Molecular Weight 245.71 g/mol
CAS No. 1219981-05-1
Cat. No. B1453048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline
CAS1219981-05-1
Molecular FormulaC13H12ClN3
Molecular Weight245.71 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C3=CN=CC(=N3)Cl
InChIInChI=1S/C13H12ClN3/c14-12-8-15-9-13(16-12)17-7-3-5-10-4-1-2-6-11(10)17/h1-2,4,6,8-9H,3,5,7H2
InChIKeyHMKDPHITRCSOHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline Overview


1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic building block characterized by a 1,2,3,4-tetrahydroquinoline core substituted at the N1-position with a 6-chloro-2-pyrazinyl moiety . It possesses the molecular formula C₁₃H₁₂ClN₃ and a molecular weight of 245.71 g/mol [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the construction of more complex heterocyclic systems that explore tetrahydroquinoline-based pharmacophores . While its specific biological activity remains largely unreported in primary literature, its structural features place it within a class of compounds investigated for bromodomain and P2X7 receptor modulation, highlighting its potential as a versatile scaffold for drug discovery [2].

1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline Substitution Risks


Substituting 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline with a generic tetrahydroquinoline or a different N-aryl analog carries significant scientific risk due to the profound impact of the 6-chloro-2-pyrazinyl group on molecular properties. While class-level inference suggests that tetrahydroquinolines can modulate targets like bromodomains or P2X7 receptors, the specific electronic and steric effects imparted by the chloro-pyrazine substituent are critical determinants of binding affinity, selectivity, and pharmacokinetic profile [1]. The presence of a chlorine atom at the 6-position of the pyrazine ring enhances lipophilicity and provides a handle for potential metabolic interactions, which a non-chlorinated or differently substituted analog would lack . Without direct comparative data, procurement decisions must assume that the unique combination of the tetrahydroquinoline core and the 6-chloro-2-pyrazinyl group defines the compound's value proposition, making generic substitution an uncontrolled variable in any research or development program.

1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline Evidence Guide


Scaffold Differentiation from Tetrahydroisoquinoline Analogs

The target compound is differentiated from its closest analog, 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline (CAS 629658-00-0), by the nature of the nitrogen-containing bicyclic core. The target compound features a 1,2,3,4-tetrahydroquinoline scaffold, whereas the comparator features a 1,2,3,4-tetrahydroisoquinoline scaffold. This structural divergence results in a different spatial orientation of the nitrogen atom within the saturated ring, which can lead to significant differences in molecular recognition and binding conformation .

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship (SAR)

Purity Specification as a Procurement Criterion

A key differentiator for procurement is the commercially specified purity. The target compound is typically offered at a 95% purity level, which serves as a baseline for synthetic utility . While no direct head-to-head purity comparisons with other vendors are available for this specific compound, this specification provides a quantitative benchmark against which potential suppliers can be evaluated. In contrast, some vendors may offer lower purity grades or not specify purity, which can impact the outcome of sensitive chemical reactions.

Chemical Synthesis Quality Control Procurement

Bromodomain Inhibitor Class Association

The compound's tetrahydroquinoline scaffold places it within a class of molecules patented as bromodomain inhibitors [1]. While the specific compound's activity against bromodomains has not been reported, the patent literature establishes that substituted tetrahydroquinolines can act as bromodomain inhibitors. This class-level association provides a rationale for selecting this compound over a non-tetrahydroquinoline analog when exploring bromodomain-targeting chemical space. The presence of the 6-chloro-2-pyrazinyl group may further modulate binding affinity and selectivity, although no quantitative data exists for this specific derivative.

Epigenetics Bromodomain Inhibitors Drug Discovery

1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline Applications


Scaffold-Hopping Campaigns in Medicinal Chemistry

This compound serves as an ideal building block for scaffold-hopping studies, particularly when transitioning from a tetrahydroisoquinoline to a tetrahydroquinoline core. The structural differentiation from the isoquinoline analog (CAS 629658-00-0) allows researchers to probe the impact of core scaffold geometry on target binding and selectivity .

Bromodomain Inhibitor Lead Generation

Given its class-level association with bromodomain inhibition, this compound is suitable for inclusion in small-molecule libraries aimed at discovering novel bromodomain ligands. Its tetrahydroquinoline core aligns with patented inhibitor scaffolds, providing a rational starting point for medicinal chemistry optimization .

Synthesis of Complex Heterocyclic Systems

As a reactive building block, the compound can be employed in the synthesis of more complex heterocyclic architectures. The chloro substituent on the pyrazine ring offers a site for further functionalization via cross-coupling reactions, while the saturated tetrahydroquinoline nitrogen can be elaborated to diversify the molecular structure .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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